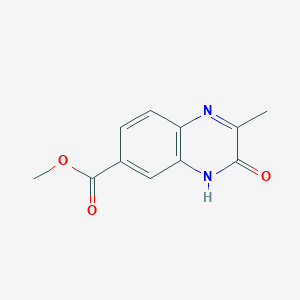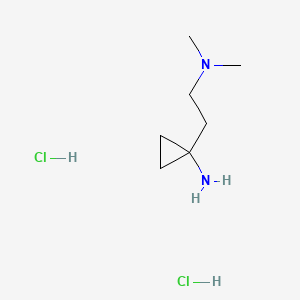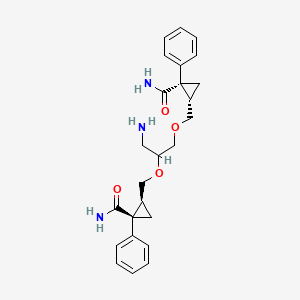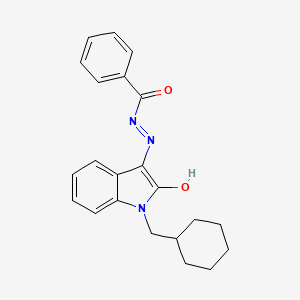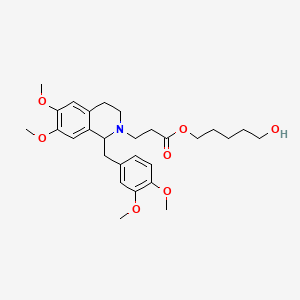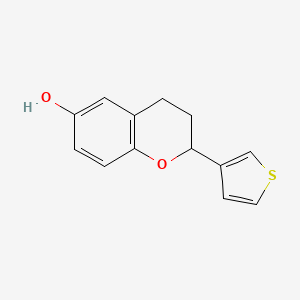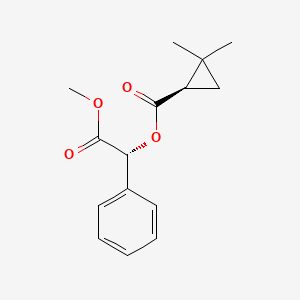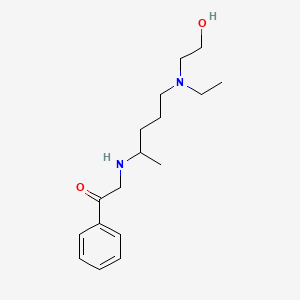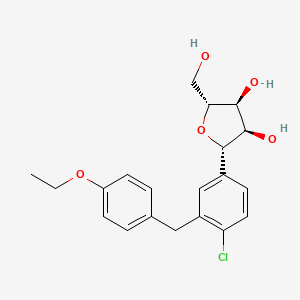
(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with a chlorinated phenyl group and an ethoxybenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Ethoxybenzyl Moiety: This can be done through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The chlorinated phenyl group can be reduced to a phenyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(carboxymethyl)tetrahydrofuran-3,4-diol.
Reduction: Formation of (2S,3R,4S,5R)-2-(3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties can be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mécanisme D'action
The mechanism by which (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-propoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-butoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific substitution pattern. The presence of the ethoxy group differentiates it from similar compounds and may impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23ClO5 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H23ClO5/c1-2-25-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)21)20-19(24)18(23)17(11-22)26-20/h3-8,10,17-20,22-24H,2,9,11H2,1H3/t17-,18-,19-,20+/m1/s1 |
Clé InChI |
NOXMBBQOYPMPER-WTGUMLROSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)CO)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


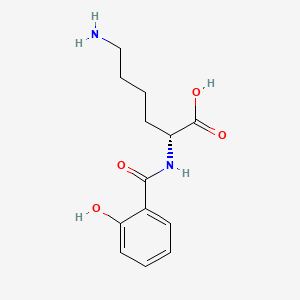
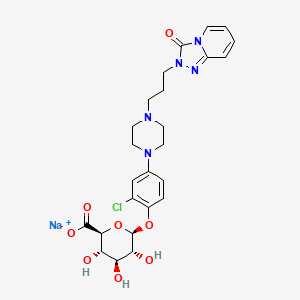

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)

